(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile
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Overview
Description
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety and a methyl group at the 3’ position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3’-methylbiphenyl, which can be obtained through the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrile Formation: The next step involves the introduction of the nitrile group. This can be achieved through the reaction of 3’-methylbiphenyl with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions. The biphenyl moiety provides structural stability and can engage in π-π interactions with aromatic systems. These properties enable the compound to modulate biological activities and influence chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Biphenylacetonitrile: Lacks the methyl group, which can affect its chemical and physical properties.
3-Methyl-4-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both a methyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H13N |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9H2,1H3 |
InChI Key |
DCVCQSLSGGUGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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